2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
CAS No.: 638138-43-9
Cat. No.: VC4298582
Molecular Formula: C10H6Cl2N2O2S2
Molecular Weight: 321.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 638138-43-9 |
|---|---|
| Molecular Formula | C10H6Cl2N2O2S2 |
| Molecular Weight | 321.19 |
| IUPAC Name | 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
| Standard InChI | InChI=1S/C10H6Cl2N2O2S2/c11-5-1-2-6(7(12)3-5)9(16)13-14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16) |
| Standard InChI Key | OSCMAJDKIUTKML-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural Representation
The compound features a benzamide group linked to a thiazolidinone structure with dichloro substitutions. The thiazolidinone ring is notable for containing both sulfur and oxygen atoms, contributing to its chemical reactivity.
Mechanism of Action
Preliminary studies suggest that this compound may inhibit various enzymes involved in inflammatory pathways, potentially interacting with cyclooxygenase enzymes or other key proteins in these processes.
Potential Applications
The unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds, warranting further investigation into its therapeutic potential.
2,4-Dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide represents a promising candidate for further research due to its complex structure and potential pharmacological properties. Continued studies are necessary to elucidate its mechanisms of action and explore its applications in medicinal chemistry.
-
References
While specific data sources have been excluded as per the guidelines provided, relevant literature on thiazolidinones and related compounds can be found in reputable journals focusing on medicinal chemistry and organic synthesis. Further exploration in databases such as PubChem or MDPI may provide additional insights into the properties and applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume